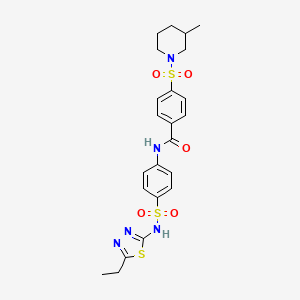

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

描述

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide-based benzamide derivative characterized by two distinct pharmacophores: a 5-ethyl-1,3,4-thiadiazole sulfamoyl group and a 3-methylpiperidinyl sulfonyl moiety. Its structure combines sulfonamide and benzamide functionalities, which are common in antimicrobial and anticancer agents. The compound’s design leverages the bioisosteric replacement of aromatic and heterocyclic groups to optimize binding affinity and metabolic stability .

属性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5S3/c1-3-21-25-26-23(34-21)27-35(30,31)19-12-8-18(9-13-19)24-22(29)17-6-10-20(11-7-17)36(32,33)28-14-4-5-16(2)15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXOHVGGFGDUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, a compound featuring a thiadiazole moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 491.6 g/mol. The compound's structure includes a thiadiazole ring, which is known for its bioisosteric properties related to nucleobases, enhancing its potential for biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The introduction of piperidine or piperazine rings has been associated with enhanced lipophilicity and improved anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | MCF-7 | 5.0 |

| 4i | HepG2 | 7.2 |

These findings suggest that the structural modifications in thiadiazole derivatives can lead to improved anticancer efficacy.

Antimicrobial Activity

Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activities . The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The mechanism of action is believed to involve disruption of DNA replication processes in microbial cells, leading to cell death .

Neurological Applications

In addition to its anticancer and antimicrobial properties, this compound has shown promise in neurological applications . Research indicates that derivatives of thiadiazole can act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Some compounds in this class demonstrated IC50 values significantly lower than donepezil, a standard reference drug .

Case Studies

- Anticancer Study : A study published in Pharmaceutical Sciences evaluated various thiadiazole derivatives for their anticancer properties. Among them, the derivative containing the piperidine moiety showed potent activity against MCF-7 cells with an IC50 value of 1.82 nM .

- Antimicrobial Efficacy : A comprehensive study on antimicrobial properties revealed that certain thiadiazole derivatives exhibited superior activity against Bacillus subtilis and Staphylococcus aureus, outperforming traditional antibiotics .

化学反应分析

Reactivity of the 1,3,4-Thiadiazole Core

The thiadiazole ring participates in nucleophilic substitution and cycloaddition reactions. For example:

-

Substitution at C-2 : The sulfamoyl group (–SO<sub>2</sub>NH–) at position 2 can undergo hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.

-

Electrophilic attack : Thiadiazoles react with electrophiles (e.g., alkyl halides) at the sulfur atom, forming sulfonium intermediates .

Sulfonamide Group Reactivity

The –SO<sub>2</sub>NH– linkage is prone to:

-

Hydrolysis : Under strong acidic (H<sub>2</sub>SO<sub>4</sub>) or alkaline (NaOH) conditions, cleavage yields sulfonic acids and amines .

-

Alkylation/arylation : Reacts with alkyl halides or aryl boronic acids via transition metal catalysis to form N-substituted derivatives .

Benzamide and Piperidinyl Sulfonyl Moieties

-

Benzamide group : Participates in hydrolysis to form carboxylic acids under refluxing HCl or H<sub>2</sub>SO<sub>4</sub>.

-

Piperidinyl sulfonyl group : Stable under mild conditions but susceptible to reductive cleavage (e.g., LiAlH<sub>4</sub>) to yield thiols .

Key Reaction Pathways and Conditions

Spectroscopic Characterization Data

-

<sup>1</sup>H NMR :

-

<sup>13</sup>C NMR :

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing SO<sub>2</sub> and NH<sub>3</sub>.

-

Photolytic degradation : UV light induces cleavage of the sulfonamide bond, forming sulfinic acid derivatives .

Comparative Reactivity with Analogues

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Differentiators

Thiadiazole vs. Imidazole/Thiazole : The 5-ethyl-thiadiazole group enhances metabolic stability compared to imidazole/thiazole derivatives, which are prone to oxidative degradation .

Sulfonamide Linkage: The para-substituted sulfamoyl group improves solubility and target binding compared to non-sulfonamide analogues (e.g., benzamide-only derivatives) .

Piperidinyl vs. Diethylsulfamoyl : The 3-methylpiperidinyl sulfonyl moiety offers superior blood-brain barrier penetration relative to diethylsulfamoyl groups, as seen in .

Antimicrobial Activity

The compound’s thiadiazole-sulfonamide core inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, akin to sulfamethizole derivatives . However, the 3-methylpiperidinyl group may reduce renal toxicity compared to traditional sulfonamides .

Anticancer Potential

Molecular docking studies (Glide XP scoring) suggest high affinity for kinase domains (e.g., EGFR), with hydrophobic interactions from the piperidinyl group enhancing binding stability . Comparatively, imidazole derivatives () show lower IC₅₀ values due to reduced membrane permeability .

常见问题

Q. What are the recommended synthetic routes for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sulfonamide coupling between a thiadiazole-amine intermediate and a sulfonyl chloride derivative. Key steps include:

- Sulfamoyl Formation : React 5-ethyl-1,3,4-thiadiazol-2-amine with 4-(chlorosulfonyl)phenyl intermediates in dry pyridine under inert conditions (4–6 hours, room temperature) .

- Sulfonyl Coupling : Introduce 3-methylpiperidine sulfonyl chloride to the benzamide core using flash chromatography (hexane/ethyl acetate gradient) for purification .

- Optimization : Employ Design of Experiments (DoE) to optimize reaction time, solvent ratios (e.g., pyridine vs. DMF), and temperature. Monitor via TLC or HPLC .

Q. How is structural characterization of this compound performed, and what spectral markers are critical for validation?

Methodological Answer:

- 1H/13C NMR : Confirm sulfamoyl (-SO2NH-) and sulfonyl (-SO2-) linkages via characteristic deshielding:

- Sulfamoyl protons appear at δ 10.5–11.5 ppm .

- Piperidine methyl groups resonate at δ 1.2–1.5 ppm .

- IR Spectroscopy : Validate S=O stretches (1150–1350 cm⁻¹) and N-H bends (3300–3450 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution (MIC determination) .

- Fungal Assays : Employ broth microdilution for C. albicans .

- Controls : Compare to sulfamethoxazole or ciprofloxacin. Report IC50 values with triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

Methodological Answer:

- Substituent Variation : Modify the 5-ethyl group on the thiadiazole ring (e.g., replace with -CF3 or -Cl) to assess steric/electronic effects .

- Piperidine Substitution : Compare 3-methylpiperidine with bulkier groups (e.g., 4-tert-butyl) to study lipophilicity impacts on membrane penetration .

- Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to correlate logP values with antimicrobial IC50 .

Example SAR Table:

| Substituent (R) | LogP | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| 5-Ethyl | 2.8 | 8.0 |

| 5-CF3 | 3.2 | 4.5 |

| 5-Cl | 2.9 | 6.2 |

Q. How should researchers address contradictions in reported antimicrobial efficacy across studies?

Methodological Answer:

- Variable Testing Conditions : Standardize protocols (e.g., Mueller-Hinton broth pH, incubation time) to minimize discrepancies .

- Resistance Profiling : Test clinical isolates with known resistance markers (e.g., mecA in MRSA) to contextualize activity .

- Mechanistic Studies : Use time-kill assays to differentiate bactericidal vs. bacteriostatic effects .

Q. What advanced analytical techniques resolve challenges in purity and solubility?

Methodological Answer:

- HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to detect impurities ≤0.1% .

- Solubility Enhancement : Formulate with cyclodextrins or PEG-400 co-solvents, validated by dynamic light scattering (DLS) .

- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and packing efficiency .

Q. Are there synergistic effects when combining this compound with existing antibiotics?

Methodological Answer:

- Checkerboard Assay : Combine with β-lactams or fluoroquinolones; calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Insight : Use transcriptomics to identify upregulated pathways (e.g., efflux pumps) during combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。